molecular formula C15H13Cl2NO2 B271313 2,4-dichloro-N-(4-ethoxyphenyl)benzamide

2,4-dichloro-N-(4-ethoxyphenyl)benzamide

Cat. No. B271313
M. Wt: 310.2 g/mol
InChI Key: IVQXRBQFZQYBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(4-ethoxyphenyl)benzamide, also known as diclofop-methyl, is a herbicide that is widely used in agriculture to control grass weeds in cereal crops. It belongs to the chemical family of aryloxyphenoxypropionates (AOPP) and is known for its selective activity against grass weeds, such as wild oats and annual ryegrass.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-ethoxyphenyl)benzamidehyl involves inhibition of the enzyme acetyl-CoA carboxylase (ACC), which is responsible for the first step in fatty acid biosynthesis in plants. This leads to a depletion of fatty acids in the plant, which ultimately results in its death.
Biochemical and Physiological Effects
Diclofop-methyl has been shown to have minimal impact on non-target organisms, including mammals, birds, fish, and insects. It is rapidly degraded in soil and water, and has a low potential for bioaccumulation in the food chain. However, it can have toxic effects on aquatic organisms at high concentrations.

Advantages and Limitations for Lab Experiments

Diclofop-methyl is a widely used herbicide in agriculture, and has been extensively studied for its herbicidal activity and its effects on the environment. It is relatively easy to synthesize and has a high degree of selectivity against grass weeds. However, its use is limited by its potential toxicity to non-target organisms, and its effectiveness can be reduced by the development of herbicide-resistant weeds.

Future Directions

There are several areas of research that could be explored in the future to further our understanding of 2,4-dichloro-N-(4-ethoxyphenyl)benzamidehyl and its effects on the environment. These include:
1. Development of new herbicides with improved selectivity and reduced toxicity to non-target organisms.
2. Investigation of the mechanisms underlying herbicide resistance in weeds, and the development of strategies to overcome this resistance.
3. Study of the long-term effects of 2,4-dichloro-N-(4-ethoxyphenyl)benzamidehyl on soil and water quality, and the potential for accumulation in the food chain.
4. Evaluation of the impact of 2,4-dichloro-N-(4-ethoxyphenyl)benzamidehyl on soil microorganisms and their role in nutrient cycling and ecosystem function.
5. Investigation of the potential for 2,4-dichloro-N-(4-ethoxyphenyl)benzamidehyl to interact with other environmental stressors, such as climate change and pollution, and the implications for ecosystem health.
In conclusion, 2,4-dichloro-N-(4-ethoxyphenyl)benzamidehyl is a widely used herbicide that has been extensively studied for its herbicidal activity and its effects on the environment. While it has a high degree of selectivity against grass weeds, its use is limited by its potential toxicity to non-target organisms, and the development of herbicide-resistant weeds. Future research should focus on the development of new herbicides with improved selectivity and reduced toxicity, as well as the long-term effects of 2,4-dichloro-N-(4-ethoxyphenyl)benzamidehyl on soil and water quality and its potential interactions with other environmental stressors.

Synthesis Methods

The synthesis of 2,4-dichloro-N-(4-ethoxyphenyl)benzamidehyl involves several steps, including the condensation of 4-ethoxyaniline with 2,4-dichlorobenzoyl chloride to form 2,4-dichloro-N-(4-ethoxyphenyl)benzamide. This intermediate is then reacted with methyl chloroformate in the presence of a base to form the final product, 2,4-dichloro-N-(4-ethoxyphenyl)benzamidehyl.

Scientific Research Applications

Diclofop-methyl has been extensively studied for its herbicidal activity and its effects on the environment. It has been shown to be effective in controlling grass weeds in cereal crops, while having minimal impact on non-target plants and animals. Its mode of action involves inhibition of the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis in plants.

properties

Product Name

2,4-dichloro-N-(4-ethoxyphenyl)benzamide

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

2,4-dichloro-N-(4-ethoxyphenyl)benzamide

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)13-8-3-10(16)9-14(13)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

IVQXRBQFZQYBHO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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